molecular formula C26H29N3O3 B2934619 1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-33-1

1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2934619
CAS RN: 876887-33-1
M. Wt: 431.536
InChI Key: CPVOCRSANFGKQY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups including an allyl group, a methoxy group, a benzimidazole ring, and a pyrrolidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar groups like the methoxy group and potentially polarizable groups like the benzimidazole and pyrrolidinone rings could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

The compound , commonly referred to by its chemical names “1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” or “4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one”, is a complex organic molecule. While specific applications for this exact compound are not detailed in the available literature, we can infer potential applications based on the functional groups present in the molecule and related compounds.

Flavor and Fragrance Industry

The methoxyphenol component of the compound is structurally similar to eugenol , a compound known for its use in flavorings and fragrances. This suggests potential applications in creating new synthetic flavors or scents.

properties

IUPAC Name

4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-8-19-11-12-23(24(16-19)31-3)32-15-14-29-22-10-7-6-9-21(22)27-26(29)20-17-25(30)28(18-20)13-5-2/h4-7,9-12,16,20H,1-2,8,13-15,17-18H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVOCRSANFGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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